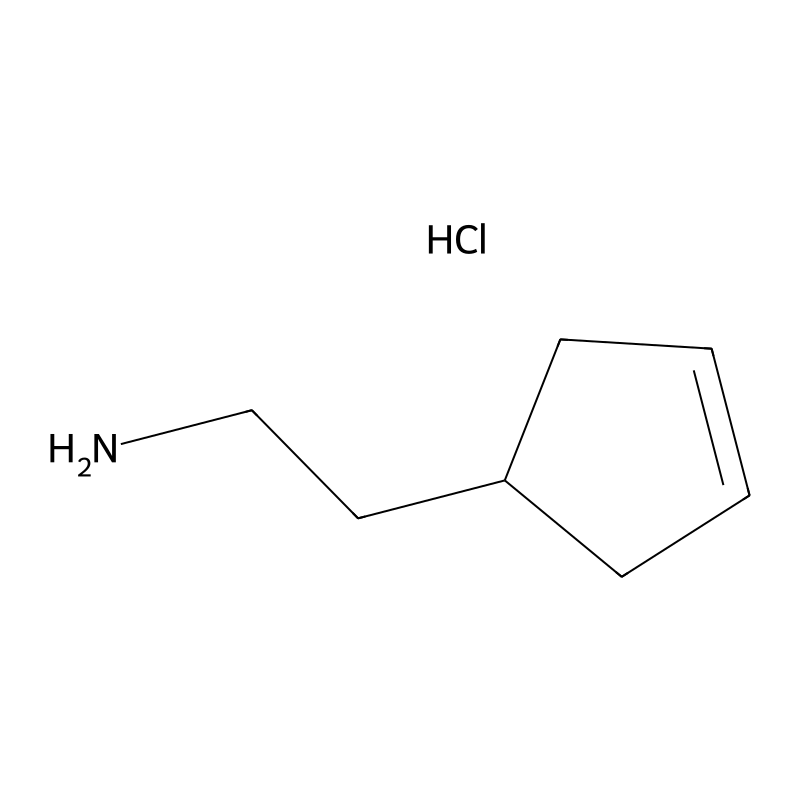2-(Cyclopent-3-en-1-yl)ethan-1-amine hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Selective Synthesis of Multifunctionalized Cyclopent-3-ene-1-carboxamides and 2-Oxabicyclo [2.2.1]heptane Derivatives
Synthesis and Therapeutic Potential of Imidazole Containing Compounds
The double bond in the cyclopentene ring makes 2-(Cyclopent-3-en-1-yl)ethan-1-amine hydrochloride reactive towards electrophiles, allowing it to participate in:
- Electrophilic Addition Reactions: The double bond can react with electrophiles, leading to the formation of substituted products.
- Nucleophilic Substitution Reactions: The amine group can act as a nucleophile, enabling the compound to form new bonds with electrophilic centers.
- Cycloaddition Reactions: The compound can undergo cycloaddition reactions, forming larger cyclic structures when reacted with suitable dienophiles .
Research indicates that compounds related to 2-(Cyclopent-3-en-1-yl)ethan-1-amine hydrochloride exhibit various biological activities, including:
- Antiviral Properties: Some derivatives have shown potential antiviral effects against strains such as Influenza A (H1N1), indicating their relevance in virology.
- Neuropharmacological Effects: The amine group suggests potential interactions with neurotransmitter systems, which could be explored for neuropharmacological applications .
Several synthesis methods have been explored for producing 2-(Cyclopent-3-en-1-yl)ethan-1-amine hydrochloride:
- Direct Amination: Reacting cyclopentene derivatives with ethylene diamine under controlled conditions can yield the desired amine.
- Cycloaddition Reactions: Utilizing cycloaddition methods involving suitable reagents can help synthesize this compound from simpler precursors.
- Functionalization of Cyclopentene: Introducing functional groups to the cyclopentene ring through various organic transformations allows for the creation of the amine structure .
The applications of 2-(Cyclopent-3-en-1-yl)ethan-1-amine hydrochloride are diverse, including:
- Polymer Science: It serves as a building block for synthesizing electron-donating polymers, enhancing their electronic properties.
- Pharmaceutical Research: Its unique structure makes it a candidate for developing new drugs targeting viral infections or neurological disorders .
Interaction studies have focused on how 2-(Cyclopent-3-en-1-yl)ethan-1-amine hydrochloride interacts with various biological targets:
- Receptor Binding Studies: Investigations into its binding affinity to neurotransmitter receptors could reveal its potential as a therapeutic agent in neuropharmacology.
- Enzyme Inhibition Studies: Its ability to inhibit specific enzymes involved in viral replication has been explored, offering insights into its antiviral capacity .
Several compounds share structural similarities with 2-(Cyclopent-3-en-1-yl)ethan-1-amine hydrochloride. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(Cyclopentene)ethylamine hydrochloride | Cyclopentene ring + ethylamine | Simple structure; less functional diversity |
| 2-(Cyclobutene)ethylamine hydrochloride | Cyclobutene ring + ethylamine | Smaller ring; different reactivity profile |
| 3-(Cyclohexene)propylamine | Cyclohexene ring + propylamine | Larger ring; potential for different biological activity |
| 2-(Vinyl)ethylamine hydrochloride | Vinyl group + ethylamine | More linear structure; different reactivity |
The uniqueness of 2-(Cyclopent-3-en-1-yl)ethan-1-amine hydrochloride lies in its specific cyclopentene structure and the presence of the amine group, which allows for distinctive chemical behavior and biological interactions not fully replicated by these similar compounds .








